molecular formula C19H19NO6 B4865083 2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-nitrobenzaldehyde

2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-nitrobenzaldehyde

Cat. No.: B4865083
M. Wt: 357.4 g/mol
InChI Key: IZFOEADKMRSFJC-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-nitrobenzaldehyde is an organic compound with a complex structure that includes methoxy, prop-2-enyl, phenoxy, ethoxy, and nitrobenzaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-nitrobenzaldehyde typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the phenoxyethoxy intermediate: This involves the reaction of 2-methoxy-4-prop-2-enylphenol with ethylene oxide under basic conditions to form the phenoxyethoxy intermediate.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.

    Formylation: Finally, the nitrated intermediate undergoes formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-nitrobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy and prop-2-enyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

    Oxidation: 2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-nitrobenzoic acid

    Reduction: 2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-aminobenzaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Similar structure but with an acetate group instead of an aldehyde and nitro group.

    (E)-2-(2-Methoxy-4-(prop-1-enyl)phenoxy)acetic acid: Similar structure but with an acetic acid group instead of an aldehyde and nitro group.

    Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: Similar structure but with a methyl ester group instead of an aldehyde and nitro group.

Uniqueness

2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-nitrobenzaldehyde is unique due to the presence of both the nitro and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-3-4-14-5-7-18(19(11-14)24-2)26-10-9-25-17-8-6-16(20(22)23)12-15(17)13-21/h3,5-8,11-13H,1,4,9-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFOEADKMRSFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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